molecular formula C8H5F2N3O3 B11781356 2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile

2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile

Cat. No.: B11781356
M. Wt: 229.14 g/mol
InChI Key: VEXUCVJLBOSQID-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile is a pyridine-based heterocyclic compound featuring a difluoromethyl (-CF₂H) group at position 2, a hydroxyl (-OH) group at position 4, a nitro (-NO₂) group at position 3, and an acetonitrile (-CH₂CN) moiety at position 6. This compound’s structural complexity confers unique electronic and steric properties, making it a promising intermediate for pharmaceutical synthesis. Its nitro and hydroxyl groups contribute to polar interactions, while the difluoromethyl group enhances metabolic stability and bioavailability .

Properties

Molecular Formula

C8H5F2N3O3

Molecular Weight

229.14 g/mol

IUPAC Name

2-[6-(difluoromethyl)-5-nitro-4-oxo-1H-pyridin-2-yl]acetonitrile

InChI

InChI=1S/C8H5F2N3O3/c9-8(10)6-7(13(15)16)5(14)3-4(12-6)1-2-11/h3,8H,1H2,(H,12,14)

InChI Key

VEXUCVJLBOSQID-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C(C1=O)[N+](=O)[O-])C(F)F)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile typically involves multiple steps, starting from commercially available precursorsThese reactions can be carried out using various reagents such as difluorocarbene precursors or difluoromethyl halides under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts plays a crucial role in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group results in the formation of amines .

Scientific Research Applications

2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The nitro group may participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Key Structural Analogs :

2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile (): Substituents: Amino (-NH₂) at position 4, methoxy (-OCH₃) at position 2, difluoromethyl at position 6. Comparison:

  • Methoxy increases lipophilicity, whereas the hydroxyl group in the target compound improves aqueous solubility .
  • Both compounds share the difluoromethyl group, suggesting similar metabolic stability .

EP 4 374 877 A2 (Example 68) ():

  • Substituents : Trifluoromethyl (-CF₃) and chloro (-Cl) groups on pyridine rings.
  • Comparison :
  • Chloro substituents (as in Example 68) may increase steric hindrance compared to nitro or hydroxyl groups .

Fluorination Patterns and Pharmacokinetics

Fluorine substitution significantly impacts drug-like properties:

  • Difluoromethyl (-CF₂H) : Balances metabolic stability and steric bulk. Compared to trifluoromethyl (-CF₃), it has reduced electron-withdrawing effects, which may preserve basicity of adjacent groups .
  • Non-fluorinated analogs: Lower metabolic stability due to susceptibility to oxidative degradation.
Data Table: Comparative Properties
Property 2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile 2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile EP 4 374 877 A2 (Example 68)
Substituents -CF₂H, -OH, -NO₂, -CH₂CN -CF₂H, -NH₂, -OCH₃, -CH₂CN -CF₃, -Cl, -CONH₂
LogP (Predicted) ~1.2 (moderate polarity) ~1.8 (higher lipophilicity) ~2.5 (highly lipophilic)
Metabolic Stability High (due to -CF₂H) High Very high (due to -CF₃)
Synthetic Yield Moderate (nitration steps challenging) High (amino group introduced via amination) Low (complex coupling steps)

Biological Activity

2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of difluoromethyl, hydroxy, nitro, and acetonitrile functional groups, exhibits a range of pharmacological properties that make it a candidate for further research in medicinal chemistry.

The molecular formula of this compound is C9H7F2N3O2C_9H_7F_2N_3O_2, with a molecular weight of 227.17 g/mol. Its structure includes a pyridine ring that is crucial for its biological activity. The presence of the nitro group is particularly significant as it can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA and cause cellular damage. For instance, similar nitro derivatives have been shown to exhibit strong activity against various microorganisms by producing toxic intermediates upon reduction .

Table 1: Comparison of Antimicrobial Activities

Compound NameActivityMechanism
MetronidazoleHighNitro group reduction leading to DNA damage
ChloramphenicolModerateInhibition of protein synthesis
This compoundTBDPotentially similar mechanisms as above

Anti-inflammatory Activity

Nitro compounds also play a role in modulating inflammatory responses. They can act as electrophiles, reacting with proteins involved in signaling pathways related to inflammation. This interaction can lead to altered functions of these proteins, potentially resulting in anti-inflammatory effects .

Case Study: Nitro Fatty Acids
Research on nitrated fatty acids indicates that they can inhibit key inflammatory pathways, such as NF-kB signaling. The anti-inflammatory effects observed in these compounds suggest that this compound may exhibit similar properties due to its nitro group .

The pharmacokinetic profile of nitro compounds is influenced by their ability to undergo metabolic transformations. The reduction of the nitro group is critical for their activity; this process typically involves enzymatic reactions that convert the nitro group into amine derivatives, which are often more biologically active .

Mechanisms Involved

  • Reduction of Nitro Group : Enzymatic reduction leads to the formation of reactive intermediates.
  • Covalent Binding : These intermediates can bind covalently to nucleophilic sites on biomolecules, including DNA and proteins.
  • Altered Signaling Pathways : Interaction with signaling proteins can modulate inflammatory responses.

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